1-(3-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole
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Overview
Description
1-(3-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom. This specific compound features a nitrophenyl group attached to the oxazole ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Robinson-Gabriel synthesis is a classic method for preparing oxazoles by dehydrating 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins with aldehydes .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of these synthetic routes, often using catalysts and specific reaction conditions to increase yield and purity. The use of ionic liquids and other advanced solvents can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(3-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution can occur at the phenyl ring, especially at positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while electrophilic substitution can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
1-(3-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 1-(3-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The oxazole ring can also interact with enzymes and other proteins, potentially affecting their function .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazole: The parent compound of the oxazole family, featuring a simpler structure.
Thiazole: Similar to oxazole but with a sulfur atom instead of oxygen.
Isoxazole: An isomer of oxazole with the nitrogen and oxygen atoms in different positions.
Uniqueness
1-(3-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole is unique due to the presence of the nitrophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
61191-66-0 |
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Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
1-(3-nitrophenyl)-3a,4,5,9b-tetrahydrobenzo[e][1,2]benzoxazole |
InChI |
InChI=1S/C17H14N2O3/c20-19(21)13-6-3-5-12(10-13)17-16-14-7-2-1-4-11(14)8-9-15(16)22-18-17/h1-7,10,15-16H,8-9H2 |
InChI Key |
MXFYCBGVRBQWDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C3C1ON=C3C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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